2,5-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide
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Overview
Description
2,5-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a complex organic compound that features a tetrazole ring, which is known for its diverse biological applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide typically involves the formation of the tetrazole ring through cycloaddition reactions. One common method involves the reaction of a nitrile with sodium azide under acidic conditions to form the tetrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the tetrazole ring or the sulfonamide group.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups or the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while substitution reactions can introduce different functional groups to the phenyl ring.
Scientific Research Applications
2,5-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are being explored for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-tetrazole: A simpler compound with a tetrazole ring, used in similar applications.
5-phenyl-1H-tetrazole: Another tetrazole derivative with a phenyl group, used in medicinal chemistry.
N-(3-(5-mercapto-1H-tetrazol-1-yl)phenyl)benzamide: A related compound with a benzamide group, known for its biological activity.
Uniqueness
2,5-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is unique due to the presence of both the tetrazole ring and the sulfonamide group, which confer distinct chemical and biological properties. Its structural complexity allows for a wide range of modifications and applications, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C15H15N5O2S |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
2,5-dimethyl-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C15H15N5O2S/c1-11-6-7-12(2)15(8-11)23(21,22)17-13-4-3-5-14(9-13)20-10-16-18-19-20/h3-10,17H,1-2H3 |
InChI Key |
SEKYWTZXVSCHCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=CC=C2)N3C=NN=N3 |
Origin of Product |
United States |
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